(Z)-3-((2,3-dimethylphenyl)amino)-2-(4-(3,4-dimethylphenyl)thiazol-2-yl)acrylonitrile
Description
Properties
IUPAC Name |
(Z)-3-(2,3-dimethylanilino)-2-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]prop-2-enenitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N3S/c1-14-8-9-18(10-16(14)3)21-13-26-22(25-21)19(11-23)12-24-20-7-5-6-15(2)17(20)4/h5-10,12-13,24H,1-4H3/b19-12- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGSNMAHFVPHXRV-UNOMPAQXSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NC=C(C#N)C2=NC(=CS2)C3=CC(=C(C=C3)C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(=CC=C1)N/C=C(/C#N)\C2=NC(=CS2)C3=CC(=C(C=C3)C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(Z)-3-((2,3-dimethylphenyl)amino)-2-(4-(3,4-dimethylphenyl)thiazol-2-yl)acrylonitrile is a compound that integrates both thiazole and acrylonitrile moieties, which are known for their diverse biological activities. This article provides a comprehensive overview of its biological activity, including synthesis methods, structure-activity relationships (SAR), and relevant case studies.
Synthesis Methods
The synthesis of this compound typically involves multi-step organic reactions. A common method includes the reaction of 2,3-dimethylphenylamine with thiazole derivatives under controlled conditions to yield the target compound. The following table summarizes the synthesis conditions and yields for various methods:
| Method | Reaction Conditions | Yield (%) |
|---|---|---|
| Conventional Synthesis | Reflux in organic solvents | 70-80 |
| Ultrasound-Assisted Synthesis | Shortened reaction time, improved yield | 85-90 |
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial to elucidate the biological activity of this compound. The presence of specific functional groups significantly influences its pharmacological properties:
- Thiazole Ring : Contributes to anticancer and antimicrobial activities.
- Dimethylphenyl Groups : Enhance lipophilicity and cellular uptake.
- Acrylonitrile Moiety : Associated with cytotoxic effects against various cancer cell lines.
Research indicates that modifications in the phenyl ring's position and substituents can lead to variations in activity. For instance, compounds with electron-donating groups at specific positions demonstrated enhanced anticancer properties against cell lines such as HT29 and Jurkat .
Antitumor Activity
Several studies have reported the antitumor effects of thiazole-containing compounds. For example, a related thiazole derivative exhibited an IC50 value of 1.61 µg/mL against cancer cell lines, indicating significant cytotoxicity . The compound's mechanism may involve apoptosis induction through mitochondrial pathways.
Antimicrobial Properties
Thiazole derivatives have been recognized for their antimicrobial activities. In vitro studies have shown that compounds similar to this compound exhibit inhibitory effects against Gram-positive and Gram-negative bacteria. The SAR analysis suggests that increased hydrophobicity correlates with enhanced antibacterial activity .
Neuroprotective Effects
Some thiazole derivatives have demonstrated neuroprotective effects in animal models. These findings suggest potential applications in treating neurodegenerative diseases, though further research is required to validate these effects for this compound specifically.
Case Studies
- Anticancer Study : A recent study evaluated the efficacy of related thiazole compounds in inhibiting tumor growth in xenograft models. Results indicated a significant reduction in tumor size when treated with these compounds compared to controls .
- Antimicrobial Efficacy : In a comparative study assessing various thiazole derivatives against bacterial strains, this compound showed promising results with a minimum inhibitory concentration (MIC) lower than standard antibiotics .
Comparison with Similar Compounds
Substituent Effects on Molecular Properties
The target compound’s methyl substituents distinguish it from halogen- or nitro-containing analogs. A comparison of key structural and physicochemical properties is summarized below:
Key Observations :
- Electronic Effects : Nitro and hydroxyl groups in analogs (e.g., ) introduce electron-withdrawing effects, which may influence reactivity or binding to charged biological targets.
- Steric Effects : Methyl groups in the target compound could impose steric hindrance, altering binding modes compared to smaller substituents like halogens.
Crystallographic and Conformational Insights
Crystallographic studies on isostructural thiazole derivatives (e.g., ) reveal that substituents influence molecular packing and planarity:
- Planarity : Fluorophenyl-substituted analogs adopt planar conformations except for one perpendicular fluorophenyl group, which disrupts crystallinity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
